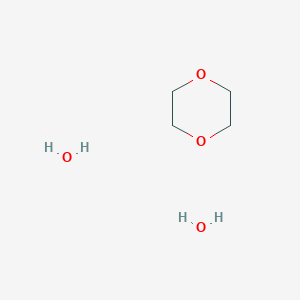

Dioxan Dihydrat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dioxan Dihydrat, commonly known as 1,4-Dioxane, is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint sweet odor similar to that of diethyl ether. The compound is often referred to simply as dioxane because the other dioxane isomers (1,2- and 1,3-) are rarely encountered . Dioxane is used as a solvent for a variety of practical applications as well as in the laboratory, and also as a stabilizer for the transport of chlorinated hydrocarbons in aluminum containers .

Méthodes De Préparation

1,4-Dioxane is primarily produced by a closed-loop process involving the dehydration and subsequent ring closure of diethylene glycol. Concentrated sulfuric acid (around 5%) is used as the catalyst for this reaction. alternative catalysts like phosphoric acid, p-toluenesulfonic acid, and strongly acidic ion-exchange resins can also be used . The synthetic route involves the reaction of ethylene glycol with 1,2-dibromoethane, which was first produced by A. V. Lourenço in 1863 .

Analyse Des Réactions Chimiques

1,4-Dioxane undergoes several types of chemical reactions:

Oxidation: Similar to other ethers, dioxane readily forms peroxides upon exposure to air. These peroxides are often highly explosive and unstable.

Substitution: Dioxane can participate in substitution reactions, particularly in the presence of strong acids or bases.

Coordination Polymers: Dioxane produces coordination polymers by linking metal centers.

Applications De Recherche Scientifique

1,4-Dioxane has a wide range of applications in scientific research:

Biology: Dioxane is used in the preparation of biological samples and as a solvent in various biochemical assays.

Medicine: It is used in the synthesis of pharmaceuticals and as a solvent in drug formulation.

Mécanisme D'action

The mechanism by which 1,4-Dioxane exerts its effects is primarily through its role as a solvent. It can dissolve a wide range of organic compounds, including aliphatic and aromatic hydrocarbons, ethers, alcohols, ketones, and chlorinated hydrocarbons . This property makes it an effective medium for various chemical reactions and industrial processes. Additionally, dioxane can form coordination polymers by linking metal centers, which is useful in driving certain chemical equilibria .

Comparaison Avec Des Composés Similaires

1,4-Dioxane is often compared with other ethers and dioxane isomers:

Oxane: A simpler ether with a similar structure but different chemical properties.

Trioxane: A trimer of formaldehyde with different reactivity and applications.

Tetroxane: Another formaldehyde polymer with distinct properties.

Pentoxane: A higher homolog of dioxane with unique characteristics.

1,4-Dioxane is unique due to its stability, miscibility with water, and ability to dissolve a wide range of compounds, making it a versatile solvent in both laboratory and industrial settings .

Propriétés

Numéro CAS |

60469-77-4 |

|---|---|

Formule moléculaire |

C4H12O4 |

Poids moléculaire |

124.14 g/mol |

Nom IUPAC |

1,4-dioxane;dihydrate |

InChI |

InChI=1S/C4H8O2.2H2O/c1-2-6-4-3-5-1;;/h1-4H2;2*1H2 |

Clé InChI |

ZOXACJMYFMCRJY-UHFFFAOYSA-N |

SMILES canonique |

C1COCCO1.O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)

![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)

methanone](/img/structure/B14597499.png)

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)

![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)

![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)

![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)